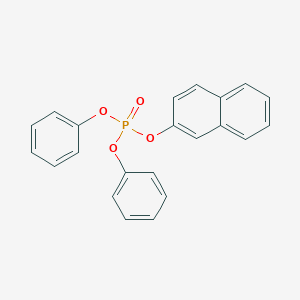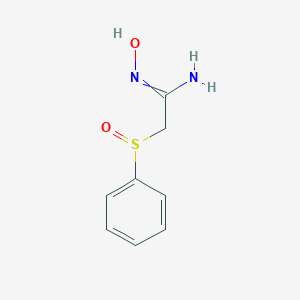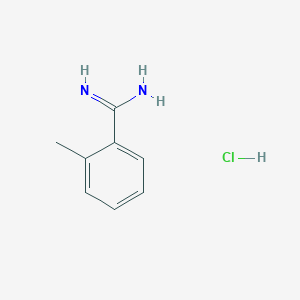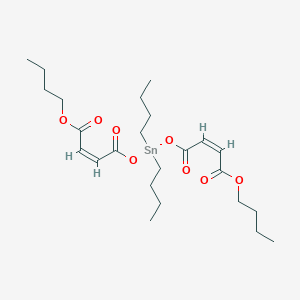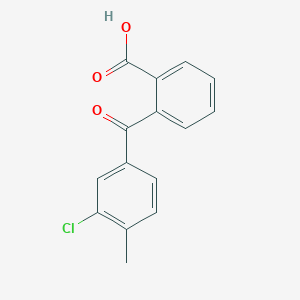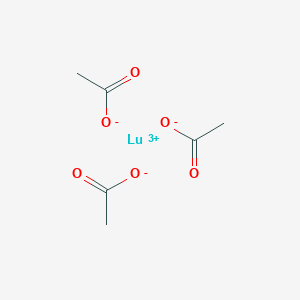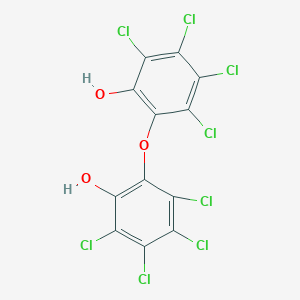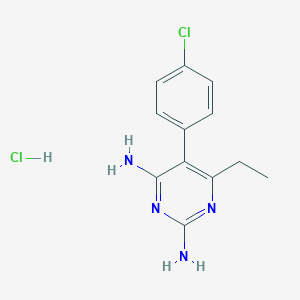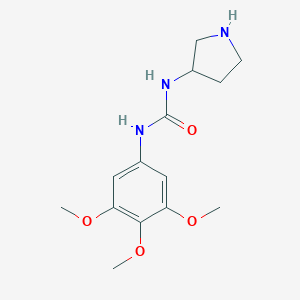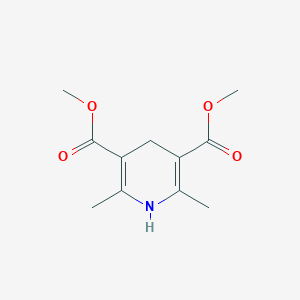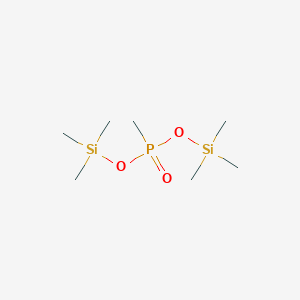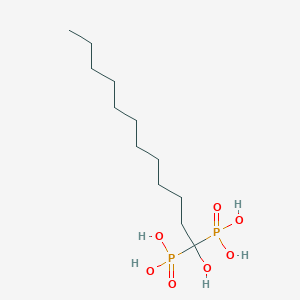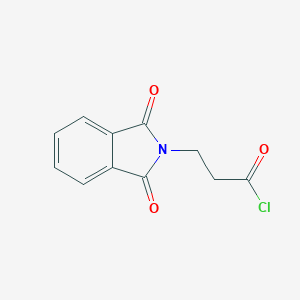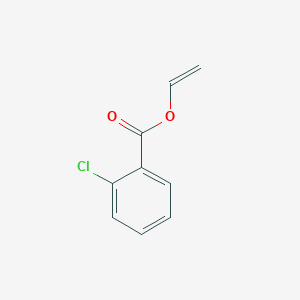
Vinyl 2-chlorobenzoate
Übersicht
Beschreibung
Vinyl 2-chlorobenzoate is a chemical compound that is related to the family of vinyl esters. It is characterized by the presence of a vinyl group (ethenyl group) attached to the ester of 2-chlorobenzoic acid. This compound is of interest in the field of polymer chemistry and materials science due to its potential to form polymers with unique properties.
Synthesis Analysis
The synthesis of vinyl 2-chlorobenzoate-related compounds involves the reaction of vinyl compounds with various reagents. For instance, the chlorination of vinyl compounds in alcohols can lead to products such as 2-alkoxy-1-chloro and 1-alkoxy-2-chloro compounds, as well as vicinal dichlorides . The synthesis of poly(vinyl chloride) (PVC), which is structurally related to vinyl 2-chlorobenzoate, can be achieved through radical and other polymerization mechanisms, including solution, bulk, suspension, and emulsion polymerization .
Molecular Structure Analysis
The molecular structure of vinyl 2-chlorobenzoate and related compounds can be analyzed using techniques such as NMR. For example, the chlorination of poly(vinyl chloride) results in the formation of 1,2-dichloroethylenic and 1,1-dichloroethylenic units, with the ratio between these units depending on the degree of chlorination and the chlorination conditions . The structure of vinyl carbonates, which are related to vinyl 2-chlorobenzoate, has been identified by 13C NMR, indicating the presence of chlorinated and fluorinated groups .
Chemical Reactions Analysis
Vinyl 2-chlorobenzoate can undergo various chemical reactions due to the presence of the vinyl group and the ester functionality. The chlorination of vinyl compounds can result in different chlorinated products depending on the reaction conditions . Additionally, the copolymerization of vinyl monomers with other compounds, such as cyclic compounds, can be influenced by the reactivity of the monomers and the catalysts used .
Physical and Chemical Properties Analysis
The physical and chemical properties of vinyl 2-chlorobenzoate and related compounds are influenced by their molecular structure. For example, the glass transition temperature (Tg) and refractive indexes of polycarbonates synthesized from vinyl carbonates can be measured, providing insight into the material's thermal and optical properties . The molecular weight distributions of copolymers, which can be formed from vinyl 2-chlorobenzoate, are examined by gel permeation chromatography (GPC), revealing trends in the polymer's properties .
Wissenschaftliche Forschungsanwendungen
As I mentioned earlier, “Vinyl 2-chlorobenzoate” is a colorless to light orange to yellow clear liquid . It has a boiling point of 130 °C/16 mmHg and a flash point of 127 °C . Its molecular formula is C9H7ClO2 and it has a molecular weight of 182.60 .
Handling this chemical requires certain safety measures. It can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this chemical .
Safety And Hazards
Vinyl 2-chlorobenzoate can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
Eigenschaften
IUPAC Name |
ethenyl 2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHUSWGELHYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343086 | |
| Record name | Vinyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl 2-chlorobenzoate | |
CAS RN |
15721-27-4 | |
| Record name | Vinyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl 2-Chlorobenzoate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



